Hidrocloruro de SB 203580

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

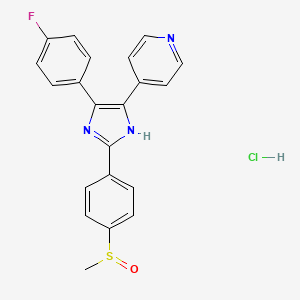

Clorhidrato de SB 203580: es un inhibidor altamente potente y selectivo de la quinasa de proteína activada por mitógeno p38 (MAPK), competitivo con el ATP. Es una forma soluble en agua de SB 203580 y es conocido por su importante papel en la inhibición de la actividad de la MAPK p38, que es crucial en varios procesos celulares como la inflamación, la diferenciación celular y la apoptosis .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

Research indicates that compounds similar to 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine exhibit significant anti-inflammatory properties. For instance, CBS-3595, a related compound, has been shown to inhibit p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), leading to reduced tumor necrosis factor alpha (TNFα) release in preclinical models . This dual inhibition mechanism suggests that the compound could be effective in treating chronic inflammatory diseases.

Cancer Therapeutics

The imidazole and pyridine moieties have been implicated in the inhibition of various cancer-related pathways. Studies have demonstrated that compounds targeting the insulin-like growth factor-1 receptor (IGF-1R) exhibit anticancer properties by disrupting critical signaling pathways involved in tumor growth . The potential of 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine as an IGF-1R inhibitor warrants further investigation.

Neuropharmacological Applications

Recent studies have explored the effects of related compounds on neuroinflammation and depression. For example, dual-targeting molecules that interact with serotonin receptors and GABA-A receptors have shown promise in alleviating symptoms associated with neuroinflammatory conditions . The compound's ability to modulate neurotransmitter systems may provide a novel approach to treating mood disorders.

Case Studies

Mecanismo De Acción

El clorhidrato de SB 203580 ejerce sus efectos inhibiendo selectivamente la actividad de la MAPK p38. Se une al bolsillo de unión al ATP de la MAPK p38, impidiendo su activación y la posterior fosforilación de los objetivos posteriores. Esta inhibición interrumpe diversas vías de señalización implicadas en la inflamación, la diferenciación celular y la apoptosis .

Análisis Bioquímico

Biochemical Properties

SB 203580 Hydrochloride is known to interact with p38 MAP Kinase . It inhibits the catalytic activity of p38 MAP Kinase by binding to the ATP binding pocket .

Cellular Effects

SB 203580 Hydrochloride has been shown to have various effects on cells. It can prevent p38-MAPK from activating MAPKAPK2 . It also significantly suppresses MAPKAPK2 activation in response to IL-1, osmotic stress, or arsenite in KB cells . In lung epithelial cells, SB 203580 Hydrochloride inhibits TGF-β1-induced epithelial-to-mesenchymal transition (EMT) .

Molecular Mechanism

The molecular mechanism of SB 203580 Hydrochloride involves binding to the ATP binding pocket of p38 MAP Kinase, thereby inhibiting its catalytic activity .

Temporal Effects in Laboratory Settings

SB 203580 Hydrochloride is stable for up to 3 months at -20°C when properly stored . It has been used in various laboratory settings to study the role of p38 MAPK .

Dosage Effects in Animal Models

In animal models, SB 203580 Hydrochloride has shown therapeutic activity in collagen-induced arthritis in DBA/LACJ mice with a dose of 50 mg/kg . Antiarthritic activity was also observed in adjuvant-induced arthritis in the Lewis rat when SB 203580 Hydrochloride was administered orally at 30 and 60 mg/kg .

Metabolic Pathways

SB 203580 Hydrochloride is involved in the p38 MAPK signaling pathway . This pathway allows cells to interpret a wide range of external signals and respond appropriately by generating a plethora of different biological effects .

Transport and Distribution

Given its water solubility , it is likely to be distributed throughout the cell.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : El clorhidrato de SB 203580 se sintetiza a través de una serie de reacciones químicas que implican la formación del anillo imidazol y la posterior funcionalización. Los pasos clave incluyen:

Formación del anillo imidazol: Esto implica la reacción de 4-fluorobenzaldehído con 4-metilsulfinilbenzaldehído y 4-piridincarboxaldehído en presencia de acetato de amonio y ácido acético.

Funcionalización: El derivado imidazol se hace reaccionar entonces con ácido clorhídrico para formar la sal clorhidrato.

Métodos de producción industrial: : La producción industrial de clorhidrato de SB 203580 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: : El clorhidrato de SB 203580 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar derivados sulfoxido.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfoxido de nuevo a la forma sulfuro.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos fluorofenilo y piridilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los halógenos y los nucleófilos en diversas condiciones.

Productos principales

Oxidación: Derivados sulfoxido.

Reducción: Derivados sulfuro.

Sustitución: Varios derivados de imidazol sustituidos.

Aplicaciones en investigación científica

El clorhidrato de SB 203580 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como herramienta para estudiar el papel de la MAPK p38 en diversas reacciones químicas y vías.

Biología: Empleado en biología celular para investigar los efectos de la inhibición de la MAPK p38 en la diferenciación celular, la apoptosis y la autofagia.

Medicina: Utilizado en estudios preclínicos para explorar sus posibles efectos terapéuticos en enfermedades inflamatorias, cáncer y enfermedades cardiovasculares.

Industria: Aplicado en el desarrollo de nuevos fármacos dirigidos a la MAPK p38 y vías relacionadas .

Comparación Con Compuestos Similares

Compuestos similares

Clorhidrato de SB 202190: Otro inhibidor de la MAPK p38 con similar selectividad y potencia.

Clorhidrato de SB 269970: Un inhibidor selectivo de los receptores de serotonina, pero estructuralmente relacionado con el SB 203580.

Clorhidrato de SB 206553: Un compuesto con características estructurales similares pero diferentes objetivos biológicos

Singularidad: : El clorhidrato de SB 203580 es único por su alta selectividad para la MAPK p38 y su capacidad para inhibir tanto las isoformas alfa como beta de la MAPK p38. Esta selectividad lo convierte en una valiosa herramienta para estudiar los roles específicos de la MAPK p38 en diversos procesos celulares y enfermedades .

Actividad Biológica

The compound 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride is a derivative of imidazole and pyridine that has garnered attention for its potential biological activities, particularly as an inhibitor of certain kinases involved in inflammatory processes. This article aims to consolidate and analyze the available research findings regarding its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

- A pyridine ring.

- An imidazole moiety.

- A fluorophenyl group and a methylsulfinylphenyl substituent.

The arrangement of these components contributes to its biological activity, particularly in inhibiting specific pathways related to inflammation and cellular signaling.

Research indicates that this compound acts primarily as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is crucial in mediating cellular responses to stress and inflammation. Inhibition of this pathway has been linked to anti-inflammatory effects and modulation of various cellular processes.

Key Findings:

- Inhibition of p38 MAPK : The compound has demonstrated significant inhibitory effects on p38 MAPK, leading to reduced levels of pro-inflammatory cytokines such as TNF-alpha .

- Impact on Serotonin Transporter (SERT) : Studies have shown that similar compounds can decrease the uptake capacity of SERT, suggesting implications for mood regulation and potential antidepressant effects .

- Cellular Migration : The compound influences cellular migration, which is vital in inflammatory responses, through modulation of intracellular signaling pathways .

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies:

Case Studies

Several case studies have highlighted the therapeutic potential of the compound:

- Anti-inflammatory Studies : In rodent models, administration of the compound resulted in reduced inflammation markers and improved outcomes in conditions related to arthritis and other inflammatory diseases .

- Neuropharmacological Effects : Research has explored the impact on mood disorders, demonstrating that compounds with similar structures can influence serotonin levels and exhibit antidepressant-like effects .

Propiedades

IUPAC Name |

4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3OS.ClH/c1-27(26)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15;/h2-13H,1H3,(H,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSGGXINSLMASH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.